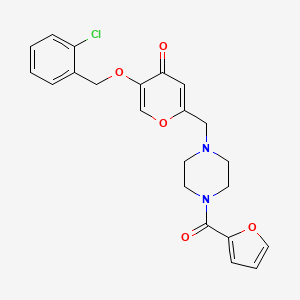

![molecular formula C22H20ClN5O3 B2368546 Ethyl 2-amino-1-[2-[(2-chlorobenzoyl)amino]ethyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate CAS No. 381696-25-9](/img/structure/B2368546.png)

Ethyl 2-amino-1-[2-[(2-chlorobenzoyl)amino]ethyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

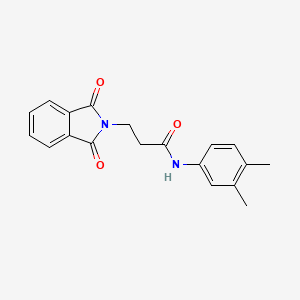

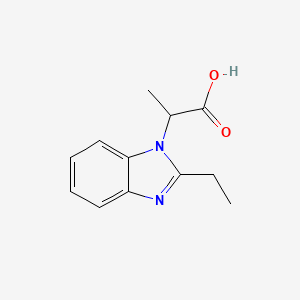

Ethyl 2-amino-1-[2-[(2-chlorobenzoyl)amino]ethyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate is a chemical compound with the molecular formula C22H20ClN5O3 . It has an average mass of 437.879 Da and a monoisotopic mass of 437.125458 Da .

Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolo[3,2-b]quinoxaline core, which is substituted with an ethyl 2-amino group and a 2-chlorobenzoyl amino group . The exact spatial arrangement of these groups can be determined through techniques like X-ray crystallography, but such information isn’t available in the sources I found.Physical And Chemical Properties Analysis

This compound has a molecular weight of 410.4 g/mol . Other physical and chemical properties like melting point, boiling point, solubility, etc., aren’t specified in the sources I found.Aplicaciones Científicas De Investigación

Cytotoxic Activity

This compound has been found to exhibit significant cytotoxic activity. Specifically, Ethyl 2-amino-1-benzamido-5-[2-(4-chlorophenyl)-2-oxoethylidene]-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate (IIf) and the 5-[2-(3,4-dimethoxyphenyl)-2-oxoethylidene] analog (IIc) exhibited the greatest cytotoxicities against several connective-tissue tumor cell lines, namely, gastrointestinal stromal tumors (GISTs), osteosarcoma U2OS, and leiomyosarcoma SK-LMS-1 .

Anti-Cancer Activity

The compound has shown promising results in the treatment of various types of cancer. For instance, Ethyl 2-amino-1-benzamido-4-oxo-5-[2-oxo-2-(p-tolyl)ethylidene]-4,5-dihydro-1H-pyrrole-3-carboxylate (IIa) significantly suppressed tumor growth of GIST, LMS, and OS cell lines. Its activity against GIST cells at 10 μM was comparable with that of imatinib (1 μM) and, at lower concentrations (2.5 and 5 μM), with those of doxorubicin (0.25 μg/mL) and etoposide (40 μM), and exceeded significantly those of taxol (1 μM) and hydroxyurea (1 mM) .

DNA Damage Repair Inhibition

The compound has been found to affect the expression of proteins involved in repairing DNA damage (e.g., recombinase Rad51), indicating that GIST cells were sensitive to chemotherapeutics that damage DNA because of their inability to be repaired .

Drug Resistance Treatment

The compound could potentially be used in the treatment of drug-resistant forms of malignant neoplasms, which is one of the main causes of decreased efficacy and negative outcomes for cancer patients .

Biological Activity

2-Aminopyrrole derivatives, such as this compound, are known to exhibit various types of biological activity .

Pharmaceutical Research

This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers .

Propiedades

IUPAC Name |

ethyl 2-amino-1-[2-[(2-chlorobenzoyl)amino]ethyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20ClN5O3/c1-2-31-22(30)17-18-20(27-16-10-6-5-9-15(16)26-18)28(19(17)24)12-11-25-21(29)13-7-3-4-8-14(13)23/h3-10H,2,11-12,24H2,1H3,(H,25,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJHYWTMUMDARDQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CCNC(=O)C4=CC=CC=C4Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20ClN5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-amino-1-(2-(2-chlorobenzamido)ethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3,4-Bis(acetyloxy)-6-(2,4-dimethylphenoxy)-5-acetamidooxan-2-yl]methyl acetate](/img/structure/B2368473.png)

![1-isopropyl-3-[(4-methoxyphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B2368476.png)

![3-Cyclobutyl-6-[4-(5-fluoropyrimidin-2-yl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2368480.png)

![2-(2-methylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2368481.png)